2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid
Overview
Description
The compound “2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid” is a complex organic molecule that belongs to the class of amino acids. Amino acids are organic compounds that contain both amino and carboxylic acid functional groups . This particular compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, as well as various side chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of amino and carboxyl groups to prevent unwanted reactions. This is followed by the sequential addition of amino acid residues through peptide bond formation. The final step involves the deprotection of the amino and carboxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which can efficiently carry out the sequential addition of amino acids. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid resin. This allows for easy separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitroso or nitro derivatives, while reduction of the carboxyl groups may produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The side chains can also participate in hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Alanine: A simpler amino acid with a single methyl side chain.
Leucine: An amino acid with a branched aliphatic side chain.
Methionine: Contains a sulfur atom in its side chain, similar to the methylsulfanyl group in the compound.
Uniqueness
What sets this compound apart from similar amino acids is its complex structure, which includes multiple amino and carboxyl groups, as well as various side chains. This complexity allows for a wide range of interactions and reactions, making it a valuable molecule for scientific research and industrial applications.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N10O10S/c1-11-27(7)36(47)43(62)52-31(18-21-66-10)44(63)55-20-15-17-34(55)42(61)51-30(16-13-14-19-46)39(58)49-29(9)38(57)48-24-35(56)50-32(22-25(3)4)40(59)53-33(23-26(5)6)41(60)54-37(45(64)65)28(8)12-2/h25-34,36-37H,11-24,46-47H2,1-10H3,(H,48,57)(H,49,58)(H,50,56)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,64,65) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJFMRDFTZRTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N10O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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